molecular formula C15H21NO2 B13067576 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid

Cat. No.: B13067576
M. Wt: 247.33 g/mol
InChI Key: FHLCORMARZCLEK-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid and its hydrochloride salt (CAS 1461714-72-6) are valuable chemical intermediates in scientific research and development. With a molecular formula of C15H21NO2 for the free acid, this compound features the piperidine scaffold, a structure of high significance in medicinal chemistry due to its prevalence in biologically active molecules . Piperidine-based compounds are extensively investigated for their applications in optoelectronics, optical switching, and as nonlinear optical (NLO) materials . Furthermore, the piperidine nucleus is a key building block in pharmaceutical development, particularly in the synthesis of potent analgesics belonging to the 4-anilidopiperidine class . This specific derivative serves as a critical building block for organic chemists and pharmaceutical researchers. Its structure makes it a potential intermediate for the creation of novel compounds targeting the central nervous system. As a versatile scaffold, it facilitates exploration in diverse fields, including the development of new therapeutic agents and advanced materials science. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15/h3-6,16H,2,7-11H2,1H3,(H,17,18)

InChI Key

FHLCORMARZCLEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Synthesis of Ethyl 4-piperidinecarboxylate

Starting Material Reagents & Conditions Yield (%) Notes
Isonipecotic acid Ethanol, thionyl chloride, 0°C, reflux 48h 94 Esterification to ethyl ester

Introduction of the 4-Ethylbenzyl Group

The key step involves alkylation of the piperidine nitrogen with a 4-ethylbenzyl halide or equivalent electrophile. This alkylation is often performed under reductive amination conditions, where the piperidine nitrogen reacts with 4-ethylbenzaldehyde or a halogenated aldehyde derivative, followed by reduction with sodium cyanoborohydride (NaCNBH3).

Example Method from Patent Literature:

  • Ethyl isonipecotate is dissolved in methanol/acetic acid mixture.
  • 50% aqueous chloroacetaldehyde is added dropwise at 0°C.
  • Sodium cyanoborohydride is added portionwise at 0°C to room temperature, stirring for 2 hours.
  • The reaction progress is monitored by UPLC.
  • After solvent removal, the residue is acidified and extracted.
  • The crude product is purified by silica gel chromatography.

This reductive amination approach yields the ethyl ester of the target piperidine derivative with high purity and yields up to 90%.

Table 2: Reductive Amination Conditions for this compound Ester

Reagents Conditions Yield (%) Notes
Ethyl isonipecotate Methanol/acetic acid (10:1), 0°C to RT ~90 Reductive amination with NaCNBH3
50% aqueous chloroacetaldehyde Stirring 2 h, monitored by UPLC Purification by silica gel chromatography

Hydrolysis to the Free Acid

Following alkylation, the ethyl ester is hydrolyzed under basic or acidic conditions to afford the free carboxylic acid. For example, treatment with aqueous sodium hydroxide or potassium hydroxide in methanol or water at room temperature for several hours, followed by acidification, yields the free acid.

Alternative Methods and Derivatives

Research literature also describes the synthesis of related piperidine-4-carboxamide derivatives via alkylation and subsequent amidation steps, which may be adapted for this compound. These methods often involve:

  • Alkylation of piperidine intermediates with substituted benzyl halides.
  • Conversion of esters to amides or acids.
  • Purification by chromatographic techniques.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Esterification Isonipecotic acid to ethyl 4-piperidinecarboxylate Ethanol, thionyl chloride, reflux Ethyl ester intermediate
2. Reductive amination Alkylation with 4-ethylbenzaldehyde or equivalent Methanol/acetic acid, NaCNBH3, 0°C to RT Alkylated ester intermediate
3. Hydrolysis Conversion of ester to acid Aqueous NaOH or KOH, acidification This compound
4. Purification Chromatography or extraction Silica gel chromatography, solvent extraction Pure final compound

Research Findings and Analytical Data

  • The reductive amination step is critical for achieving high yields and purity, with sodium cyanoborohydride being the preferred reducing agent due to its selectivity and mild reaction conditions.
  • The presence of lithium chloride or other halogen salts can improve reaction efficiency by stabilizing intermediates.
  • Monitoring by ultra-performance liquid chromatography (UPLC) ensures reaction completeness and product quality.
  • Final products exhibit characteristic spectroscopic profiles consistent with the expected structure (NMR, IR, MS), confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent(s) Key Structural Feature
Target compound 4-Ethylphenylmethyl Balanced hydrophobicity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl Enhanced lipophilicity
4-Phenylpiperidine-4-carboxylic acid ethyl ester Phenyl, ethoxy Increased steric bulk
1-[[4-(Benzothiazolyloxy)phenyl]methyl] analog Benzothiazole Extended conjugated system

Physicochemical Properties

  • Log S (Solubility) : The target compound’s solubility is expected to be moderate, similar to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (log S = -2.3) . Derivatives with polar groups (e.g., carboxylic acids) exhibit higher aqueous solubility, while halogenated or bulky substituents reduce it .
  • Molecular Weight : The target compound’s molecular weight is ~275 g/mol (estimated). Analogues range from 215.23 g/mol () to 297.73 g/mol (), with larger substituents increasing molecular weight .
  • Hydrogen Bonding: Carboxylic acid groups (present in the target and analogues) contribute to hydrogen bond donor/acceptor capacity, influencing membrane permeability and target engagement .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) log S Hydrogen Bond Donors/Acceptors
Target compound ~275 ~-2.5 2/3
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 215.23 -2.3 1/3
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 297.73 -3.1 2/4

Biological Activity

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol

The compound features a piperidine ring substituted with an ethylphenyl group and a carboxylic acid moiety, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research involving various cancer cell lines showed that it inhibits cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)10

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation, such as topoisomerases and proteases.
  • Oxidative Stress Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of the compound's effects on a murine model of breast cancer. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

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